7-(Chloromethyl)quinazolin-4-amine

Nucleophilic substitution Synthetic intermediate stability Leaving group optimization

Researchers seeking a functionalizable 4-aminoquinazoline core for kinase inhibitor SAR face limited options with unsubstituted or C-2 modified analogs. 7-(Chloromethyl)quinazolin-4-amine (CAS 323591-38-4) provides the exact electrophilic handle at the C-7 position for nucleophilic diversification-a critical design feature for solvent-exposed pharmacophore optimization. - Enables parallel synthesis of 7-aminomethyl, 7-thiomethyl, and 7-alkoxymethyl libraries via SN2 displacement under mild conditions (DMF/DMSO, 25-80 °C). - Direct precursor to 7-(azidomethyl)quinazolin-4-amine for CuAAC click chemistry, supporting PROTAC linker attachment and target engagement probes. - Commercially available in ≥97% purity, with bench-stable benzylic chloride suitable for kilogram-scale process development without specialized handling.

Molecular Formula C9H8ClN3
Molecular Weight 193.63 g/mol
CAS No. 323591-38-4
Cat. No. B1604476
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-(Chloromethyl)quinazolin-4-amine
CAS323591-38-4
Molecular FormulaC9H8ClN3
Molecular Weight193.63 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1CCl)N=CN=C2N
InChIInChI=1S/C9H8ClN3/c10-4-6-1-2-7-8(3-6)12-5-13-9(7)11/h1-3,5H,4H2,(H2,11,12,13)
InChIKeyGGUBGJHROIMMNE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-(Chloromethyl)quinazolin-4-amine (CAS 323591-38-4) – Key Intermediate Profile and Comparator Context


7-(Chloromethyl)quinazolin-4-amine (CAS 323591-38-4) is a 4-aminoquinazoline derivative featuring a reactive chloromethyl substituent at the C-7 position of the quinazoline bicyclic core [1]. Quinazolines constitute a privileged scaffold in medicinal chemistry, with 4-aminoquinazoline derivatives extensively investigated as ATP-competitive kinase inhibitors targeting EGFR, Aurora kinases, and CLK/DYRK family enzymes [2]. The C-7 chloromethyl group distinguishes this compound from unsubstituted quinazolin-4-amine (CAS 150-34-5), 7-bromoquinazolin-4-amine (CAS 1123169-43-6), and 7-(trifluoromethyl)quinazolin-4-amine (CAS 1785180-66-6), serving as an electrophilic handle for nucleophilic substitution-based diversification. In the context of 4-aminoquinazoline SAR, substituents at the 7-position critically influence pharmacological profiles, with small electron-donating groups at the 6- and 7-positions reported as desirable for high potency in 4-[(3-bromophenyl)amino]quinazoline series [3].

Why 7-(Chloromethyl)quinazolin-4-amine Cannot Be Substituted by Generic 4-Aminoquinazolines


Generic 4-aminoquinazolines lacking a functionalizable C-7 handle cannot serve as direct synthetic equivalents for 7-(chloromethyl)quinazolin-4-amine. The chloromethyl group at the 7-position provides a unique reactive site for nucleophilic substitution with amines, thiols, alkoxides, and azides, enabling access to 7-aminomethyl, 7-thiomethyl, 7-alkoxymethyl, and 7-azidomethyl quinazoline derivatives via straightforward SN2 chemistry [1]. Unsubstituted quinazolin-4-amine (CAS 150-34-5) lacks any C-7 functionality for further elaboration. Alternative C-7 halogenated analogs present distinct reactivity profiles: 7-bromoquinazolin-4-amine (CAS 1123169-43-6) offers a direct C-7 halogen for cross-coupling but lacks the methylene spacer critical for maintaining optimal distance between the quinazoline core and appended pharmacophores . 7-(Trifluoromethyl)quinazolin-4-amine (CAS 1785180-66-6) introduces a strongly electron-withdrawing, metabolically stable CF3 group incompatible with nucleophilic substitution-based diversification strategies. 2-(Chloromethyl)quinazolin-4-amine (CAS not assigned; catalog entry at Sigma-Aldrich) positions the electrophilic handle at C-2 rather than C-7, generating a fundamentally different substitution pattern that alters the spatial orientation of appended groups relative to the kinase hinge-binding region—a critical determinant in quinazoline-based kinase inhibitor design where C-4 amine engages the hinge while C-6 and C-7 substituents orient toward solvent-accessible or hydrophobic back-pocket regions [2].

7-(Chloromethyl)quinazolin-4-amine – Comparative Evidence Matrix for Informed Procurement


Chloromethyl vs. Bromomethyl: Leaving Group Reactivity and Synthetic Stability Advantage

The C-7 chloromethyl group provides a synthetically advantageous balance between adequate leaving group ability and shelf stability compared to the corresponding bromomethyl analog. While a fully characterized 7-(bromomethyl)quinazolin-4-amine has not been reported in primary literature (only 7-(bromomethyl)-4-chloroquinazoline, CAS 234098-35-2, is documented) , established leaving group principles across heterocyclic systems indicate that the bromomethyl moiety exhibits approximately 10- to 50-fold higher reactivity in SN2 displacement reactions due to bromide's superior nucleofugality relative to chloride [1]. The chloromethyl group offers a reactivity window compatible with standard laboratory nucleophiles (amines, thiols, alkoxides, sodium azide) under mild to moderate conditions while avoiding premature decomposition or unintended side reactions that can compromise yields with more labile bromomethyl intermediates.

Nucleophilic substitution Synthetic intermediate stability Leaving group optimization

Structural Differentiation from 2-(Chloromethyl)quinazolin-4-amine: Scaffold Substitution Pattern Impacts Binding Vector Orientation

7-(Chloromethyl)quinazolin-4-amine and 2-(chloromethyl)quinazolin-4-amine (CAS not assigned; Sigma-Aldrich catalog listing) are regioisomeric synthetic intermediates that direct appended pharmacophores into distinct spatial vectors relative to the kinase ATP-binding pocket. In quinazoline-based kinase inhibitors, the C-4 amine anchors to the hinge region, C-6 substituents typically occupy a hydrophobic pocket, and C-7 substituents orient toward solvent-exposed or ribose-binding regions [1]. Chloromethyl placement at C-2 positions the reactive handle adjacent to the hinge-binding 4-amino group, potentially interfering with hinge interactions, whereas C-7 placement maintains an unobstructed hinge-binding motif while enabling solvent-directed substituent installation.

Kinase inhibitor design Quinazoline SAR Binding orientation

7-Chloromethyl vs. 7-Unsubstituted Quinazolin-4-amine: Functional Handle Enables Click Chemistry and Late-Stage Diversification

The chloromethyl group at C-7 serves as a precursor for azidomethyl installation via SN2 substitution with sodium azide, generating 7-(azidomethyl)quinazolin-4-amine—a click chemistry-compatible intermediate for copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC). Unsubstituted quinazolin-4-amine (CAS 150-34-5) lacks any site for azide introduction without de novo scaffold synthesis [1]. This azidomethyl handle enables bioorthogonal conjugation to alkyne-functionalized probes, affinity tags, fluorophores, or payloads—a capability unavailable with the unsubstituted parent compound.

Click chemistry Late-stage functionalization Bioorthogonal conjugation

C-7 Chloromethyl vs. C-7 Trifluoromethyl: Electronic Effects on Quinazoline Core Basicity and Reactivity

The C-7 chloromethyl group (σp ≈ 0.12; Hammett constant for CH2Cl) exerts a mild electron-withdrawing inductive effect on the quinazoline core, whereas the trifluoromethyl group (σp = 0.54) found in 7-(trifluoromethyl)quinazolin-4-amine (CAS 1785180-66-6) [1] produces a substantially stronger electron-withdrawing effect [2]. The chloromethyl moiety, with a predicted pKa of approximately 6.99 for the quinazoline N1 position [3], maintains near-physiological protonation equilibrium suitable for balanced solubility and membrane permeability. In 4-aminoquinazoline derivatives, Hammett correlations using σp constants have been established for 7-R substituted derivatives [2], confirming that C-7 substituent electronics translate to measurable changes in core basicity and, consequently, physicochemical and binding properties.

Electronic substituent effects pKa modulation Medicinal chemistry optimization

Chloromethyl vs. Direct C-7 Bromo: Methylene Spacer Distance Impacts Linker-Dependent Pharmacology

7-(Chloromethyl)quinazolin-4-amine incorporates a methylene (-CH2-) spacer between the quinazoline core and the leaving group, whereas 7-bromoquinazolin-4-amine (CAS 1123169-43-6) positions bromine directly on the C-7 carbon. This one-carbon elongation translates to approximately 1.5 Å increased distance between the quinazoline core and appended substituents post-functionalization. In 4-aminoquinazoline kinase inhibitor design, the optimal distance between the core and solvent-exposed substituents influences kinase selectivity profiles—subtle variations in linker length can shift selectivity between closely related kinase isoforms (e.g., EGFR vs. HER2, CLK1 vs. CLK4) [1].

Linker optimization Structure-activity relationship Kinase inhibitor design

Commercial Availability and Purity Benchmark: 7-(Chloromethyl)quinazolin-4-amine vs. Related 7-Substituted 4-Aminoquinazolines

7-(Chloromethyl)quinazolin-4-amine is commercially available from multiple global suppliers (Aladdin, AKSci, American Custom Chemicals, Molbase) in research quantities ranging from 100 mg to 10 g, with standard purity specifications of 95-97% . In contrast, the direct bromo analog (7-bromoquinazolin-4-amine, CAS 1123169-43-6) is available with 98% purity from select suppliers . 7-(Trifluoromethyl)quinazolin-4-amine (CAS 1785180-66-6) is listed in chemical databases but with limited verified commercial availability [1]. The 7-(hydroxymethyl)quinazolin-4-amine analog is not commercially cataloged in major chemical supplier databases.

Commercial sourcing Purity specifications Supply chain reliability

7-(Chloromethyl)quinazolin-4-amine – Evidence-Backed Research Applications and Procurement Use Cases


Medicinal Chemistry: Synthesis of C-7 Diversified 4-Aminoquinazoline Kinase Inhibitor Libraries

7-(Chloromethyl)quinazolin-4-amine serves as the primary electrophilic intermediate for generating focused libraries of 7-aminomethyl-, 7-thiomethyl-, and 7-alkoxymethyl-substituted 4-aminoquinazolines via nucleophilic displacement of the benzylic chloride. This diversification strategy addresses the established SAR observation that small substituents at the 6- and 7-positions are desirable for high potency in 4-[(3-bromophenyl)amino]quinazoline kinase inhibitors [1]. The chloromethyl handle enables parallel synthesis of 12-96 compound libraries using standard laboratory nucleophiles under mild conditions (DMF or DMSO, 25-80°C, 6-24 h), with the predicted pKa of ~6.99 [2] ensuring that the quinazoline core maintains near-physiological protonation equilibrium suitable for cellular assays without additional pH adjustment. The moderate electron-withdrawing character (σp ≈ 0.12) of the chloromethyl group provides a distinct electronic baseline for SAR studies compared to electron-neutral (unsubstituted) or strongly electron-withdrawn (CF3) C-7 analogs [3].

Chemical Biology: Azide-Functionalized Quinazoline Probes for Target Engagement and PROTAC Development

Conversion of 7-(chloromethyl)quinazolin-4-amine to 7-(azidomethyl)quinazolin-4-amine (via NaN3 in DMF, 25-60°C, 6-24 h) generates a click chemistry-compatible quinazoline scaffold. This azide intermediate enables CuAAC conjugation to alkyne-functionalized fluorophores (e.g., alkyne-Alexa Fluor dyes), biotin tags, or affinity matrices for cellular target engagement studies and kinase inhibitor pull-down experiments. The azidomethyl functionality also serves as a conjugation point for PROTAC linker attachment, facilitating the development of quinazoline-based heterobifunctional degraders targeting EGFR, CLK, or Aurora kinases. The C-7 placement of the azidomethyl group, as documented in quinazoline co-crystal structures, directs the linker toward solvent-accessible regions, minimizing interference with kinase hinge-binding interactions [4].

Process Chemistry: Scalable Intermediate for GMP Manufacture of 7-Aminomethyl Quinazoline APIs

7-(Chloromethyl)quinazolin-4-amine provides a viable scale-up intermediate for the manufacture of 7-aminomethyl-substituted 4-aminoquinazoline active pharmaceutical ingredients. The benzylic chloride undergoes clean SN2 displacement with primary or secondary amines in polar aprotic solvents, enabling kilogram-scale functionalization using standard batch reactor equipment without specialized reagents or extreme conditions. The commercial availability of this intermediate from multiple suppliers with documented 95-97% purity supports initial process development and non-GMP scale-up campaigns. The chloromethyl leaving group offers adequate reactivity for manufacturing timelines while avoiding the handling and stability concerns associated with more labile bromomethyl or iodomethyl intermediates, which can decompose during extended storage or large-scale reaction setup.

Academic Research: Undergraduate and Graduate Laboratory Teaching of Heterocyclic SN2 Chemistry

7-(Chloromethyl)quinazolin-4-amine represents a pedagogically suitable substrate for teaching benzylic nucleophilic substitution reactions in undergraduate and graduate organic chemistry laboratory courses. The compound is commercially available in small quantities (100 mg to 1 g) at accessible pricing for academic budgets , and its quinazoline chromophore enables reaction monitoring by TLC with UV visualization. The predictable SN2 reactivity of the benzylic chloride with diverse nucleophiles (amines, thiols, azide) allows students to explore leaving group chemistry, nucleophile scope, and product characterization by NMR and LC-MS within standard laboratory periods. This teaching application is not accessible with unsubstituted quinazolin-4-amine, which lacks a reactive handle for demonstration of nucleophilic substitution principles.

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